Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride
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Overview
Description
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:
Solvent: Polar solvents like ethanol or methanol.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:
Purification: Techniques like crystallization or distillation to remove impurities.
Quality Control: Analytical methods such as HPLC or NMR to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines or alcohols under specific conditions.
Substitution: Participates in nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium compounds.
Scientific Research Applications
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride involves its interaction with biological membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial action, where it targets bacterial cell membranes, causing cell death .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory applications.
Uniqueness
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its long alkyl chain and quaternary ammonium group make it particularly effective as a surfactant and antimicrobial agent .
Properties
CAS No. |
94108-21-1 |
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Molecular Formula |
C31H55ClN2O2 |
Molecular Weight |
523.2 g/mol |
IUPAC Name |
benzyl-(2-hydroxyethyl)-methyl-[3-[[(E)-octadec-9-enoyl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C31H54N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-31(35)32-25-21-26-33(2,27-28-34)29-30-22-18-17-19-23-30;/h10-11,17-19,22-23,34H,3-9,12-16,20-21,24-29H2,1-2H3;1H/b11-10+; |
InChI Key |
RUKUQFXEZUPOEE-ASTDGNLGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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